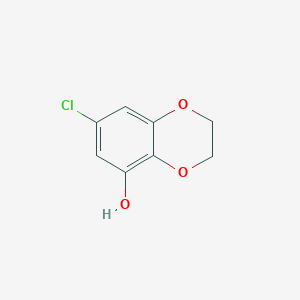
3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole (CDFBO) is a novel compound with potential applications in a variety of scientific research fields. CDFBO is a synthetic molecule that can be used in different lab experiments and may be used to study a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole has potential applications in a variety of scientific research fields. It has been used in the synthesis of biologically active compounds, such as antibiotics, antifungals, and anti-inflammatory agents. It has also been used in the synthesis of photodynamic therapy agents, which are used to treat cancer. Additionally, 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole has been used in the synthesis of drug delivery systems and in the study of protein-protein interactions.
Mécanisme D'action
The mechanism of action of 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole is not yet fully understood. It is believed that 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole binds to certain proteins, such as enzymes and receptors, and alters their structure and function. This binding can lead to changes in the biochemical and physiological processes of the cell, which can lead to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole are not yet fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, such as cytochrome P450. It has also been shown to have an anti-inflammatory effect and to reduce the production of pro-inflammatory cytokines. Additionally, 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole has been shown to have an inhibitory effect on some cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole has several advantages when used in lab experiments. It is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, it has been shown to have a variety of different effects on proteins and cells, which can be useful for studying biochemical and physiological processes.
However, there are some limitations when using 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole in lab experiments. It is not yet fully understood how 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole works and it is not known if it has any adverse effects. Additionally, 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole is not yet widely used in lab experiments, so it is not known how reliable the results of experiments using 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole will be.
Orientations Futures
There are several possible future directions for research involving 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole. Further research is needed to better understand the mechanism of action of 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole and its effects on proteins and cells. Additionally, more research is needed to determine the safety and efficacy of 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole in different lab experiments. Finally, further research is needed to explore the potential applications of 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole in different fields, such as drug delivery systems and photodynamic therapy.
Méthodes De Synthèse
The synthesis of 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole requires a multi-step process. The first step is the synthesis of 3-chloro-5-fluorobutan-2-yl-1,2,4-oxadiazole (CFBO) by the reaction of 3-chlorobutan-2-ol with 3,3-difluorobutan-2-ol in the presence of sodium hydroxide (NaOH) in methanol. The second step is the reaction of CFBO with chloromethyl methyl ether (CMME) to form 3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole. This reaction is conducted in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and an organic solvent, such as acetonitrile (CH3CN) or dimethylformamide (DMF).
Propriétés
IUPAC Name |
3-(chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF2N2O/c1-4(7(2,9)10)6-11-5(3-8)12-13-6/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPYPIKODYAKMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)CCl)C(C)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(3,3-difluorobutan-2-yl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B6601236.png)


